6-Benzyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-Benzyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
The synthesis of 6-Benzyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-amino-5-mercapto-3-propyl-1,2,4-triazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol, and the product is isolated through crystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
6-Benzyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or propylsulfanyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Benzyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Due to its pharmacological properties, the compound is being explored as a potential drug candidate for the treatment of diseases such as cancer, inflammation, and infections.
Industry: The compound’s antimicrobial properties make it useful in the development of antimicrobial coatings and materials.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various biological effects.
In cancer cells, the compound can induce apoptosis by activating caspase enzymes and upregulating pro-apoptotic proteins like Bax and p53. It can also inhibit the proliferation of cancer cells by interfering with cell cycle progression .
Comparison with Similar Compounds
6-Benzyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar core structure but differs in the substitution pattern.
1,2,4-Triazolo[3,4-b][1,3,5]thiadiazine: Another isomeric variant with different biological activities.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: This compound has a different fusion pattern of the triazole and thiadiazole rings, leading to distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H16N4S2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
6-benzyl-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4S2/c1-2-8-19-10-12-15-16-14-18(12)17-13(20-14)9-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
VKGTWFKKSUTWJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=NN=C2N1N=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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